molecular formula C15H10F2O4 B6408605 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261993-64-9

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408605
CAS RN: 1261993-64-9
M. Wt: 292.23 g/mol
InChI Key: NIMBGFKIXOBDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, also known as FMCB, is a synthetic compound that has been used in a variety of scientific research applications, including drug development and laboratory experiments. FMCB is a versatile molecule that can be used as a starting material for a variety of chemical reactions and has been used in the synthesis of a variety of compounds. FMCB has a wide range of applications, from drug discovery to laboratory experiments, and has become increasingly popular in the scientific community.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is not yet fully understood, however, it is believed to be involved in the formation of a variety of products, including polymers, ceramics, and metals. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as an initiator in the formation of polymers, and as a catalyst in the formation of ceramics and metals. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is also believed to be involved in the formation of a variety of organometallic complexes and transition metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% are not yet fully understood, however, it is believed to be involved in the formation of a variety of products, including polymers, ceramics, and metals. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as an initiator in the formation of polymers, and as a catalyst in the formation of ceramics and metals. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is also believed to be involved in the formation of a variety of organometallic complexes and transition metal complexes.

Advantages and Limitations for Lab Experiments

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is a versatile molecule that can be used as a starting material for a variety of chemical reactions and has been used in the synthesis of a variety of compounds. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications, from drug discovery to laboratory experiments, and has become increasingly popular in the scientific community. The advantages of using 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its availability, and its ability to be used as a starting material for a variety of chemical reactions. The limitations of using 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its low solubility in water, its low reactivity, and its low yield in certain reactions.

Future Directions

The future of 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is promising, as it has a wide range of applications in scientific research. Potential future directions for 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research into the synthesis of 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the use of 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments could lead to improved yields and increased efficiency.

Synthesis Methods

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a number of methods, including the Cannizzaro reaction, the Grignard reaction, and the Mitsunobu reaction. The Cannizzaro reaction is the most common method of synthesizing 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, and involves the reaction of an aldehyde with a base in the presence of an acid catalyst. The Grignard reaction is a chemical reaction that involves the use of an organomagnesium compound to form a new carbon-carbon bond. The Mitsunobu reaction is a chemical reaction that involves the use of an organophosphorus compound to form a new carbon-carbon bond.

Scientific Research Applications

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug development and laboratory experiments. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of a variety of polymers, including polyesters, polyamides, and polyurethanes. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of materials, including polymers, ceramics, and metals. 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of a variety of catalysts, including transition metal complexes and organometallic complexes.

properties

IUPAC Name

2-fluoro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMBGFKIXOBDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691499
Record name 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261993-64-9
Record name 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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